Boc-Dab(Dde)-OH
CAS No.: 1263045-50-6
Cat. No.: VC0558339
Molecular Formula: C19H30N2O6
Molecular Weight: 382,46 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263045-50-6 |
---|---|
Molecular Formula | C19H30N2O6 |
Molecular Weight | 382,46 g/mole |
IUPAC Name | (2S)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m0/s1 |
SMILES | CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Boc-Dab(Dde)-OH is characterized by specific physical and chemical properties that make it suitable for peptide synthesis applications. Its systematic name is (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)butanoic acid . The compound has been assigned the CAS number 1263045-50-6 for the L-isomer , while the D-isomer (Boc-D-Dab(Dde)-OH) corresponds to CAS number 1263046-41-8 .
The detailed physical and chemical properties of Boc-Dab(Dde)-OH are presented in Table 1:
Property | Value |
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Molecular Formula | C₁₉H₃₀N₂O₆ |
Molecular Weight | 382.45 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 572.1±50.0 °C at 760 mmHg |
Flash Point | 299.8±30.1 °C |
Appearance | Solid |
The compound features a 2,4-diaminobutyric acid (Dab) core with a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group protecting the side-chain amino group . This orthogonal protection scheme is what makes the compound particularly valuable in peptide synthesis.
Structural Features
Boc-Dab(Dde)-OH contains three key functional elements that define its utility in peptide chemistry:
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The Boc group (tert-butyloxycarbonyl) on the α-amino group, which can be selectively removed using trifluoroacetic acid (TFA) without affecting the Dde protection.
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The Dde group on the side-chain amino group, which remains stable during Boc deprotection conditions but can be selectively removed using hydrazine.
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The free carboxylic acid group, which allows for coupling reactions during peptide synthesis.
This strategic arrangement of protecting groups allows for highly controlled and selective chemical manipulations during the synthesis of complex peptides .
Applications in Peptide Synthesis
Role in Orthogonal Protection Strategies
Boc-Dab(Dde)-OH plays a significant role in modern peptide synthesis, particularly through the Fmoc/Dde orthogonal strategy. This approach has become the standard methodology for synthesizing branched, cyclic, and side-chain modified peptides . The Dde protection group was introduced in 1993, followed by the improved ivDde (isovaleryl derivative of Dde) in 1998, marking a significant advancement in peptide chemistry techniques .
Researchers have extensively employed Boc-Dab(Dde)-OH and related compounds in various applications, including:
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Synthesis of branched peptides
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Creation of cyclic peptides
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Development of template-assembled synthetic proteins (TASP)
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Preparation of fluorescently-labeled peptides
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Design of multi-functional probes
Advantages of Dde Protection
The Dde protection strategy offers several advantages in peptide synthesis workflows:
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Selective deprotection capabilities that allow for site-specific modifications
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Compatibility with common peptide synthesis methods
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Spectrophotometric monitoring capability, as the indazole cleavage product absorbs strongly at 290 nm
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Stability under standard Fmoc deprotection conditions (20% piperidine)
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.6147 mL | 13.0736 mL | 26.1472 mL |
5 mM | 0.5229 mL | 2.6147 mL | 5.2294 mL |
10 mM | 0.2615 mL | 1.3074 mL | 2.6147 mL |
These calculations are based on the molecular weight of 382.45 g/mol . When preparing stock solutions, it is important to select an appropriate solvent based on the compound's solubility profile.
Deprotection Methods
Selective Removal of Dde Group
The selective removal of the Dde protecting group is a critical step in utilizing Boc-Dab(Dde)-OH in peptide synthesis. Two primary methods for Dde removal are commonly employed:
Batch Method:
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Place the peptidyl-resin in a flask and treat with 2% hydrazine monohydrate in DMF (25 mL/g)
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Stopper the flask and leave at room temperature for 3 minutes
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Filter the resin and repeat the hydrazine treatment two more times
Continuous Flow Method:
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Flow 2% hydrazine monohydrate in DMF at 3 mL/min through the peptidyl resin packed in a reaction column
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Monitor deprotection spectrophotometrically at 290 nm, observing the absorbance of the column eluant
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When the reaction is complete (indicated by return of absorbance to original value), flush the column with DMF
An alternative approach using hydroxylamine hydrochloride/imidazole (1.3:1) in NMP instead of hydrazine in DMF has been demonstrated to provide complete orthogonality with Fmoc chemistry .
Considerations for Deprotection
Several important factors should be considered when planning the deprotection strategy for Boc-Dab(Dde)-OH in peptide synthesis:
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Peptide sequence context - If the Dde/ivDde group is positioned near the C-terminus or within an aggregated region of the peptide, removal can be sluggish and potentially incomplete .
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Protection strategy sequence - When preparing cyclic or side-chain modified peptides using the Fmoc/Dde strategy, the peptide backbone assembly is generally completed prior to deprotection of the Dde groups. This is because hydrazine can also remove Fmoc groups .
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N-terminal protection - The N-terminus of the peptide should be protected with Boc before Dde removal, either by direct incorporation of the N-terminal residue as a Boc-protected amino acid or by acylation of the free N-terminal amino group with Boc₂O .
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Monitoring - The deprotection process can be followed spectrophotometrically at the same wavelength used for monitoring Fmoc removal, as the reaction product of Dde with hydrazine produces a chromophoric indazole derivative .
Comparison with Related Compounds
Boc-Dab(Dde)-OH belongs to a family of orthogonally protected amino acid derivatives used in peptide synthesis. For a comprehensive understanding, it's useful to compare it with related compounds:
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Boc-D-Dab(Dde)-OH: The D-isomer of the compound, with identical protecting groups but opposite stereochemistry at the α-carbon. This variant is used when the D-amino acid is required in the peptide sequence .
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Fmoc-Dab(ivDde)-OH: This variant uses Fmoc (9-fluorenylmethoxycarbonyl) protection on the α-amino group instead of Boc, and the more hindered ivDde on the side chain. This combination is often preferred for solid-phase peptide synthesis using the Fmoc strategy .
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Fmoc-Dab(Mtt)-OH: An alternative orthogonally protected derivative using the acid-labile Mtt (4-methyltrityl) group for side-chain protection, offering different deprotection conditions .
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Related amino acid derivatives: Similar protection strategies are applied to other diamino acids like diaminopropionic acid (Dpr), ornithine (Orn), and lysine (Lys), allowing for the introduction of primary amines at various distances from the peptide backbone .
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